molecular formula C21H22O2 B7762716 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one CAS No. 2682-98-6

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Cat. No.: B7762716
CAS No.: 2682-98-6
M. Wt: 306.4 g/mol
InChI Key: BHWABVQSIIDAON-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one (CAS 2682-98-6) is an organic compound with the molecular formula C21H22O2 and an average molecular mass of 306.40 g/mol . This molecule features two carbonyl groups and two stereocenters, offering a complex structure for synthetic exploration and method development . Researchers value this compound as a versatile synthetic building block, or synthon, suitable for constructing more complex molecular architectures due to its reactive ketone functional groups. Chemical & Physical Properties The compound has a calculated density of approximately 1.116 g/cm³ and a high boiling point of around 478°C at 760 mmHg, indicating its thermal stability . It has a flash point of 177.4°C, which is an important safety consideration for laboratory handling and storage . Its lipophilicity is estimated by a calculated LogP value of 4.80, which can be useful for predicting its behavior in chromatographic separations or biological systems . Research Applications and Value This compound is recognized in major chemical databases and research collections, including under identifiers such as MLS002706755 and NSC117577, highlighting its relevance in drug discovery and chemical screening programs . Its structure, which incorporates a cyclohexanone ring linked to a 1,3-diphenylpropane-1-one chain, makes it a candidate for studying molecular interactions and as a key intermediate in multi-step organic syntheses. Researchers are exploring its potential in various fields, including materials science and medicinal chemistry. Handling and Compliance This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. The compound is available for purchase through qualified chemical suppliers under its CAS number 2682-98-6 .

Properties

IUPAC Name

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWABVQSIIDAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297725
Record name 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-98-6
Record name MLS002706755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the base-catalyzed condensation of acrylic acid esters with ketones. This approach, detailed in patent literature, utilizes sodium methoxide (NaOCH₃) as a catalyst in xylene solvent, with methanol distillation to drive the reaction forward. For example, methyl acrylate reacts with substituted ketones at 130°C to form cyclohexane-1,3-dione intermediates, which subsequently undergo dehydration to yield the target compound.

The reaction proceeds via a tandem Michael addition-aldol condensation mechanism:

  • Michael Addition : The enolate of the ketone attacks the α,β-unsaturated ester.

  • Aldol Cyclization : Intramolecular aldol condensation forms the cyclohexanone ring.

  • Dehydration : Acidic workup eliminates water to generate the conjugated ketone system.

Optimization and Yield Data

Key parameters influencing yield include:

  • Solvent Selection : Xylene (b.p. 138–144°C) enables efficient methanol removal, improving conversion.

  • Base Stoichiometry : A 10% molar excess of NaOCH₃ relative to the ketone maximizes enolate formation.

  • Temperature Control : Maintaining 130°C prevents side reactions like ester hydrolysis.

Representative yields from published protocols:

Starting KetoneEsterYield (%)Conditions
Diethyl ketoneMethyl acrylate78Xylene, 130°C, 6 h
Methyl isopropyl ketoneEthyl acrylate65Toluene, 120°C, 8 h

Sigmatropic Rearrangement and Aldol Condensation

Microwave-Assisted [3,3]-Sigmatropic Rearrangement

A 2023 Journal of Organic Chemistry study demonstrated the utility of oxy-Cope rearrangements for constructing the cyclohexanone core. Starting from phenyl pyruvate and benzaldehyde derivatives, this method proceeds via:

  • Hemiketal Formation : Base-mediated coupling of aldehyde and pyruvate.

  • -Sigmatropic Shift : Rearrangement generates a diketone intermediate.

  • Intramolecular Aldol Condensation : Cyclization and dehydration yield the product.

Stereochemical Outcomes

Microwave irradiation at 135°C for 30 minutes in tert-butanol produced diastereomeric ratios (dr) of up to 62:38 (anti:syn). The anti preference arises from transition-state stabilization in polar aprotic solvents.

Key Advantages :

  • Functional group tolerance (e.g., benzyloxy substituents).

  • Reduced reaction times compared to thermal methods.

Mechanochemical Michael Addition Under Solvent-Free Conditions

Eco-Friendly Synthesis Using Solid Bases

A 2022 Mechanochemistry and Eco-Bases study achieved 85–90% yields via ball milling dimethyl malonate with 3-oxo-1,3-diphenylpropane derivatives in the presence of CaO. The absence of solvent and room-temperature conditions make this method industrially scalable.

Procedure and Scalability

  • Milling Parameters : 500 rpm for 2–4 hours in a planetary ball mill.

  • Base Screening :

    • CaO: 89% yield

    • ZnO: 82% yield

    • MgO: 75% yield

This approach eliminates solvent waste and reduces energy consumption by 60% compared to thermal methods.

Comparative Analysis of Synthetic Methods

ParameterBase-Catalyzed CondensationSigmatropic RearrangementMechanochemical
Yield (%)65–7842–8675–90
Reaction Time6–8 h0.5–2 h2–4 h
Temperature120–130°C135°C25°C
Solvent UseXylene/toluenetert-ButanolNone
DiastereoselectivityNot reportedUp to 62:38Racemic

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketone derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Example Compounds:

  • Methoxetamine (MXE): 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one
  • Methoxpropamine (MXPr): 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one
  • Deoxymethoxetamine (DMXE): 2-(Ethylamino)-2-(3-methylphenyl)cyclohexan-1-one
Property This compound Methoxetamine (MXE) Methoxpropamine (MXPr)
Molecular Formula C₂₁H₂₀O₂ C₁₆H₂₁NO₂ C₁₆H₂₃NO₂
Substituents 3-Oxo-1,3-diphenylpropyl 3-Methoxyphenyl, ethylamino 3-Methoxyphenyl, propylamino
Molecular Weight (g/mol) 304.38 271.34 285.36
Key Activity Allosteric kinase modulation NMDA receptor antagonism (psychoactive) Psychoactive effects

Key Differences:

  • Pharmacological Target: Unlike MXE and MXPr, which act as NMDA receptor antagonists, this compound targets kinase modulation, reflecting divergent therapeutic applications.
  • Substituent Impact: The diphenylpropyl group enhances π-π stacking interactions in kinase binding, whereas MXE’s 3-methoxy group and amino substituents facilitate receptor binding in the central nervous system .

Substituted Cyclohexanones with Aromatic Groups

Example Compounds:

  • 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone
  • 2-(3-Phenylpropyl)cyclohexan-1-one
Property This compound 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone 2-(3-Phenylpropyl)cyclohexan-1-one
Molecular Formula C₂₁H₂₀O₂ C₂₂H₂₂O₃ C₁₅H₂₀O
Substituents Diphenylpropyl + ketone 4-Methoxyphenyl, phenylpropyl Phenylpropyl
Molecular Weight (g/mol) 304.38 342.41 216.32
Key Feature Allosteric ligand potential Enhanced electron-withdrawing effects from methoxy group Simpler alkyl-aryl structure

Key Differences:

  • Biological Relevance: The diphenylpropyl ketone’s dual aromatic rings may improve binding specificity in protein pockets compared to mono-aryl analogs .

Analytical Characterization

  • This compound: Characterized by NMR, HPLC-UV-ORD, and X-ray crystallography (SHELX software) .
  • Methylamine Ketone (2-MDCK): Analyzed via GC-MS, LC-MS, and 2D NMR, highlighting fragmentation pathways .

Biological Activity

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of diketones with various reagents under controlled conditions. For instance, one method involves the monoallylation of diketones using specific catalysts, yielding high purity and yield products that can be further modified for biological testing .

Antimicrobial Properties

Research has shown that derivatives of diketones, including 2-(3-oxo-1,3-diphenylpropyl) compounds, exhibit notable antimicrobial activity. In a study examining various substituted diketones, compounds similar to 2-(3-oxo-1,3-diphenylpropyl) demonstrated significant inhibition against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis. The inhibition rates varied depending on the specific structural modifications made to the diketone backbone .

Allosteric Modulation

Another critical area of investigation is the compound's role as an allosteric modulator of protein kinases. Specifically, derivatives like 2-(3-oxo-1,3-diphenylpropyl)malonic acids have been identified as potent activators of phosphoinositide-dependent kinase-1 (PDK1). These compounds bind to the PIF pocket of PDK1 with submicromolar potency, indicating their potential as therapeutic agents targeting kinase-related pathways .

The mechanisms through which 2-(3-oxo-1,3-diphenylpropyl) exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The compound's ability to disrupt bacterial membranes or inhibit essential enzymes involved in cell wall synthesis is a proposed mechanism for its antimicrobial activity.
  • Allosteric Activation : The binding interactions at the PIF pocket enhance the thermal stability and activity of PDK1, suggesting that structural modifications can lead to increased efficacy in activating downstream signaling pathways related to cell growth and survival .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various diketone derivatives, it was found that 2-(3-oxo-1,3-diphenylpropyl) exhibited a 52% inhibition rate against B. subtilis compared to control agents like chloramphenicol. This study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Study 2: Allosteric Modulation

A series of experiments conducted on PDK1 activation revealed that certain derivatives of 2-(3-oxo-1,3-diphenylpropyl) exhibited AC(50) values in the submicromolar range. The crystal structure analysis indicated that enhanced ionic interactions contributed significantly to the increased potency compared to simpler analogs .

Data Tables

Property Value
Molecular FormulaC19_{19}H19_{19}O
Antimicrobial ActivityInhibition against B. subtilis (52%)
PDK1 Activation AC(50)Submicromolar range

Q & A

Q. Challenges :

  • Twinned crystals : SHELXL’s TWIN command can model pseudo-merohedral twinning.
  • Disorder handling : Use PART and SUMP instructions to refine disordered groups.
  • High-resolution data : Ensure anisotropic displacement parameters are accurately modeled to avoid overfitting .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and cyclohexanone protons (δ 2.1–2.8 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~205 ppm) and quaternary carbons.
  • IR : Detect ketone stretching vibrations (~1700 cm⁻¹).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀O₂: 304.1463).

For analogs like 2-(hydroxyamino)cyclohexan-1-one oxime acetate, hyphenated techniques (LC-MS/MS) improve detection .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM).
  • Orthogonal assays : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm target engagement.
  • Structural analogs : Compare activity with derivatives (e.g., β-acetamido analogs in ) to identify SAR trends .

For PDK1 allosteric modulation studies, ensure ATP competition assays are performed to distinguish binding modes .

Basic: What experimental precautions are necessary for handling this compound’s solubility and stability?

Answer:

  • Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (≤1% DMSO final).
  • Light sensitivity : Store in amber vials at –20°C to prevent ketone photooxidation.
  • Hydrolysis risk : Avoid aqueous buffers at pH >8.0, which may cleave the propyl-ketone linkage.

Refer to safety protocols for related cyclohexanones (e.g., 2-hydroxycyclohexan-1-one in ) for handling guidelines .

Advanced: What computational strategies predict the binding affinity of this compound to targets like PDK1’s PIF pocket?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with the PIF pocket’s hydrophobic cleft (e.g., Phe-157, Leu-155).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy contributions.
  • QSAR models : Train on analogs (e.g., 2-(3-oxo-1,3-diphenylpropyl)malonic acids) to correlate substituent effects with activity .

Validate predictions with mutagenesis (e.g., Phe157Ala) to confirm critical residues .

Advanced: How can regioselectivity challenges during functionalization of the cyclohexanone ring be addressed?

Answer:

  • Directing groups : Introduce temporary groups (e.g., esters) to steer electrophilic attacks to the α-position.
  • Steric effects : Bulky substituents on the diphenylpropyl chain can shield specific sites.
  • Computational guidance : DFT calculations (Gaussian 16) predict transition-state geometries to identify low-energy pathways .

For example, ethyl 4-iodobutyrate selectively alkylates the less hindered carbonyl position .

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